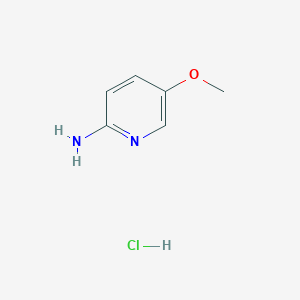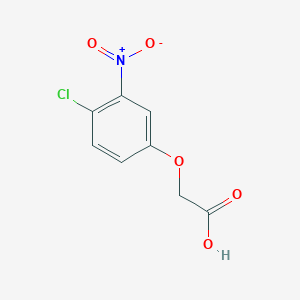
1,4-Dichloro-2,3-dimethoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1,4-Dichloro-2,3-dimethoxybenzene typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2,3-dimethoxybenzene would consist of a benzene ring with two chlorine atoms and two methoxy groups. The positions of these groups on the benzene ring would differentiate it from other similar compounds .Applications De Recherche Scientifique
Bromination and Conversion into Sulfur-functionalized Benzoquinones
1,4-Dichloro-2,3-dimethoxybenzene has been explored in the context of bromination reactions. A study by Aitken et al. (2016) demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the formation of various bromination products. These products have potential applications in synthesizing sulfur-containing quinone derivatives, highlighting the compound's role in facilitating diverse chemical transformations (Aitken, Jethwa, Richardson, & Slawin, 2016).
Role in Lignin Peroxidase Oxidation
The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase (LiP) involves the formation of cation radicals, as indicated by ESR and UV/vis spectroscopy. Teunissen et al. (1998) found that this process leads to the formation of 2-chloro-1,4-benzoquinone and other dimers, indicating the compound's significant role in the oxidative pathways facilitated by LiP (Teunissen, Sheng, Reddy, Moënne-Loccoz, Field, & Gold, 1998).
Synthesis of Phosphinyl-Appended Quinones
Hoang et al. (2022) conducted research involving the low-temperature reactions of 1,4-dichloro-2,5-dimethoxybenzene, leading to the synthesis of various phosphinyl-appended quinones. These compounds have been characterized by spectroscopic methods and X-ray diffraction, suggesting the compound's utility in creating structurally diverse and potentially functional materials (Hoang, Ha, Dobson, Lear, McLoughlin, Phan, Valente, & Urnezius, 2022).
Application in Non-aqueous Redox Flow Batteries
In the field of energy storage, 1,4-dimethoxybenzene derivatives, including those related to 1,4-dichloro-2,3-dimethoxybenzene, have been identified as potential catholyte materials for non-aqueous redox flow batteries. A study by Zhang et al. (2017) highlighted the improved chemical stability and solubility of these derivatives in their charged state, emphasizing the compound's relevance in advancing energy storage technologies (Zhang et al., 2017).
Intramolecular Electron Transfer Studies
The study of radical cations of various compounds, including those with 1,4-dimethoxybenzene units, has been a subject of interest in understanding electron transfer mechanisms. Wartini, Staab, and Neugebauer (1998) investigated these radical cations using spectroscopic techniques, contributing to our understanding of intramolecular electronic interactions (Wartini, Staab, & Neugebauer, 1998).
Redox Shuttle for Lithium Batteries
Feng et al. (2007) synthesized a dimethoxybenzene derivative as a redox shuttle for overcharge protection in lithium batteries, demonstrating the potential of 1,4-dimethoxybenzene-related compounds in enhancing the safety and efficiency of battery systems (Feng, Ai, Cao, & Yang, 2007).
Mécanisme D'action
The mechanism of action for reactions involving compounds like 1,4-Dichloro-2,3-dimethoxybenzene typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Propriétés
IUPAC Name |
1,4-dichloro-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYMFVMZRAOHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009286 | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90283-02-6 | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90283-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2,3-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, methyl ester](/img/structure/B3058510.png)






